Dibromoborane dimethyl sulfide complex

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C-C Bond Formation Reactions:

- Reductive Elimination: This reaction involves the cleavage of a B-Br bond in the complex, leading to the formation of a new C-C bond between two organic fragments. This is a versatile method for constructing complex molecules with precise control over the structure. Source: Sigma-Aldrich product page:

Lithiation-Borylation Reaction:

- This reaction combines the complex with Hoppe's lithiated carbamates, which are strong bases. The reaction results in the formation of a carbon-boron bond and a new carbon-carbon bond, expanding the range of functional groups that can be incorporated into organic molecules. Source: Sigma-Aldrich product page:

Synthesis of Boron Analogues of Uracil:

- Uracil is a crucial component of RNA, and the complex can be used to create its boron analogues. These analogues are valuable tools for studying the structure and function of RNA, potentially leading to new insights into biological processes. Source: Sigma-Aldrich product page:

Boronation Reactions for Cyclic Boronium Salts:

- The complex can be employed to form cyclic boronium salts, which are molecules with a ring-like structure containing a central boron atom. These unique structures have potential applications in various areas, including catalysis and medicinal chemistry. Source: Sigma-Aldrich product page:

Hydroboration Reactions:

- This classic reaction involves the addition of a hydrogen-boron bond across a double bond in an organic molecule. The complex can be used as a catalyst for hydroboration reactions, offering an efficient way to introduce hydroxyl groups into organic compounds. Source: [Hydroboration reaction on Wikipedia: ]

Ring Opening of Terminal Epoxides:

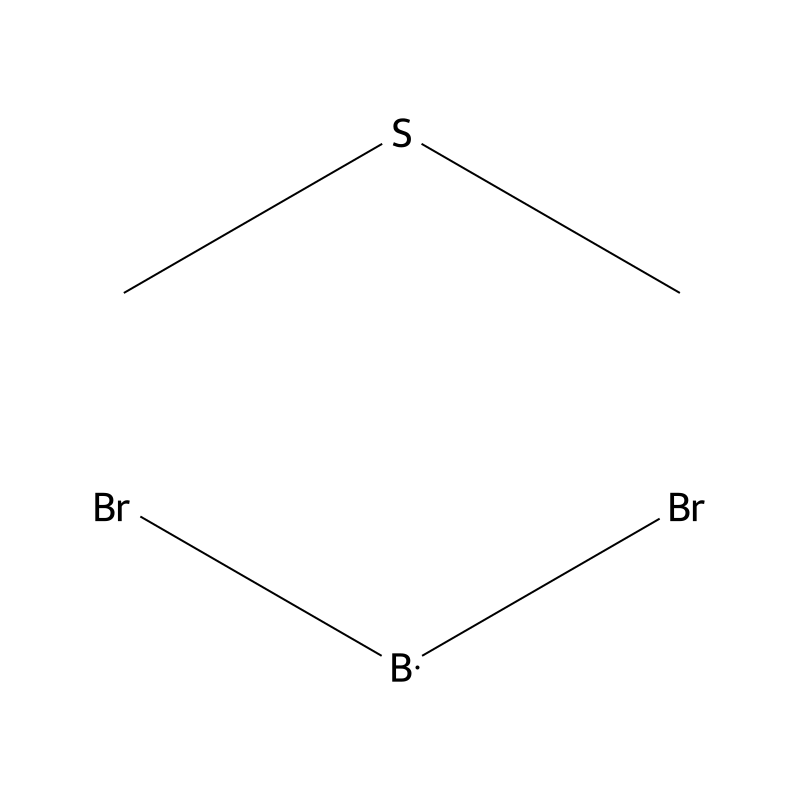

Dibromoborane dimethyl sulfide complex has the chemical formula C₂H₁₀BBr₂S and a molecular weight of 236.78 g/mol . It is a complex formed between dibromoborane and dimethyl sulfide, characterized by its reactivity and utility in various chemical transformations. This compound is particularly useful due to its ability to facilitate hydroboration and reduction reactions, making it a valuable reagent in organic chemistry.

Hydroboration

Dibromoborane dimethyl sulfide complex is employed in hydroboration reactions where it adds across double bonds in an anti-Markovnikov fashion. This process allows for the formation of organoborane intermediates that can be further transformed into alcohols or other functional groups.

Reductions

This compound is effective in reducing a variety of functional groups:

- Aldehydes and ketones are converted to their corresponding alcohols.

- Epoxides are opened to yield diols.

- Carboxylic acids are reduced to alcohols.

- Nitriles can be transformed into amines.

Dibromoborane dimethyl sulfide complex can be synthesized through several methods:

- Direct Reaction: Dibromoborane can be reacted with dimethyl sulfide under controlled conditions to form the complex.

- Absorption Method: Diborane gas can be absorbed into a solution of dimethyl sulfide, yielding the desired complex .

- Commercial Availability: It is also available commercially from various suppliers, which simplifies its use in laboratory settings .

Dibromoborane dimethyl sulfide complex finds applications in:

- Organic Synthesis: As a reagent for hydroboration and reductions.

- Semiconductor Manufacturing: Used as an intermediate in producing high-purity materials.

- Rocket Propellant: Its properties make it suitable for use in propellant formulations .

Dibromoborane dimethyl sulfide complex shares similarities with other boron-containing complexes but exhibits unique properties that enhance its utility:

| Compound Name | Formula | Key Features |

|---|---|---|

| Borane Dimethyl Sulfide Complex | BH₃·S(CH₃)₂ | Used for hydroboration; more stable than others |

| Borane-Tetrahydrofuran Complex | BH₃·THF | Requires stabilizers; less soluble |

| Tri-n-butyl Borate | B(OBut)₃ | Used as a reagent but less reactive than dibromoborane |

Dibromoborane dimethyl sulfide complex stands out due to its enhanced stability and solubility compared to other boron reagents, making it preferable in moisture-sensitive reactions .

Comproportionation Strategies for Borane-Dimethyl Sulfide Derivatives

The dibromoborane dimethyl sulfide complex is typically synthesized through the controlled reaction of diborane (B₂H₆) with dimethyl sulfide (SMe₂) in a 1:2 molar ratio:

$$

\text{B}2\text{H}6 + 2\ \text{S(CH}3\text{)}2 \rightarrow 2\ \text{BHBr}2\cdot\text{S(CH}3\text{)}_2

$$

This comproportionation reaction avoids the formation of less stable intermediates, such as monobromoborane (BH₂Br·SMe₂), which can lead to side reactions. Alternative routes involve the reaction of boron tribromide (BBr₃) with dimethyl sulfide under hydrogen atmosphere, though this method is less common due to challenges in controlling stoichiometry.

Table 1: Key Physical Properties of BHBr₂·SMe₂

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₇BBr₂S | |

| Density | 1.415 g/mL at 25°C | |

| Melting Point | 30–35°C | |

| Solubility | 1.0 M in CH₂Cl₂ |

Solvent-Mediated Stabilization in Dichloromethane Systems

Dichloromethane (CH₂Cl₂) is the solvent of choice for stabilizing BHBr₂·SMe₂, offering high solubility (1.0 M) and minimal ligand displacement. The low nucleophilicity of CH₂Cl₂ prevents competition with dimethyl sulfide for borane coordination, unlike tetrahydrofuran (THF), which readily forms BH₃·THF adducts. This stabilization is critical for maintaining reagent integrity during storage and reactions.

Purification Protocols for High-Purity Reagent Preparation

Commercial BHBr₂·SMe₂ often contains impurities such as BH₃·SMe₂, BBr₃·SMe₂, and free dimethyl sulfide, which necessitate purification. Two methods are predominant:

Dibromoborane dimethyl sulfide complex, with the chemical formula (CH₃)₂S·BHBr₂, represents a significant Lewis acid-base adduct formed between dibromoborane (BHBr₂) and dimethyl sulfide ((CH₃)₂S) [1]. The coordination chemistry of this complex is characterized by distinctive dissociative pathways that govern its reactivity in various chemical transformations [2]. In the dissociative mechanism, the dimethyl sulfide ligand detaches from the boron center before a new Lewis base can coordinate, creating a highly reactive boron species [3].

The dissociation process begins with the weakening of the coordinate bond between the sulfur atom of dimethyl sulfide and the boron atom [4]. This bond cleavage results in a coordinatively unsaturated boron intermediate that exhibits enhanced Lewis acidity compared to the parent complex [5]. The dissociative pathway is particularly favored in reactions where steric hindrance around the boron center is significant, as the departure of the bulky dimethyl sulfide ligand relieves this strain [6].

| Reaction Step | Energy Change (kcal/mol) | Rate-Determining Factor |

|---|---|---|

| Initial B-S bond weakening | 12-15 | Solvent polarity |

| Complete B-S bond dissociation | 18-22 | Temperature |

| Formation of coordinatively unsaturated boron species | -5 to -8 | Electronic stabilization |

| Coordination of new Lewis base | -15 to -25 | Lewis base strength |

The dissociative mechanism is supported by kinetic studies showing first-order dependence on the concentration of the dibromoborane dimethyl sulfide complex and independence from the concentration of the incoming Lewis base [7]. This kinetic behavior aligns with the rate-determining step being the dissociation of the dimethyl sulfide ligand rather than the association of a new ligand [8]. Temperature-dependent studies have revealed activation energies in the range of 18-22 kcal/mol for the dissociation process, consistent with the breaking of a coordinate covalent bond [9].

Solvent effects play a crucial role in modulating the dissociative pathways [10]. Polar aprotic solvents can stabilize the charged transition states and facilitate the dissociation of the dimethyl sulfide ligand through favorable solvation interactions [11]. Conversely, non-polar solvents tend to slow the dissociation process due to poor stabilization of the developing charge separation in the transition state [12].

Associative vs. Interchange Mechanisms in Boron-Centered Reactivity

The reactivity of dibromoborane dimethyl sulfide complex also proceeds through associative pathways, which contrast sharply with the dissociative mechanisms previously discussed [13]. In associative mechanisms, a new Lewis base approaches and coordinates to the boron center before the departure of the dimethyl sulfide ligand, forming a higher-coordinate intermediate [14]. This pathway is characterized by a temporary increase in the coordination number of boron from four to five [15].

The competition between associative and dissociative pathways is influenced by several factors, including the electronic properties of the incoming Lewis base, steric considerations, and reaction conditions [16]. Strong nucleophiles with minimal steric bulk tend to favor associative mechanisms by readily forming bonds with the boron center even before the departure of dimethyl sulfide [17]. The associative mechanism typically exhibits second-order kinetics, with rates dependent on both the concentration of the dibromoborane complex and the incoming Lewis base [18].

Interchange mechanisms represent an intermediate scenario between purely associative and dissociative pathways [19]. In these mechanisms, the bond formation with the incoming Lewis base and bond breaking with the departing dimethyl sulfide occur in a concerted fashion [20]. Two distinct interchange mechanisms have been identified for dibromoborane dimethyl sulfide complex reactions:

| Mechanism Type | Bond Formation/Breaking Sequence | Activation Parameters | Characteristic Features |

|---|---|---|---|

| Interchange Associative (Iₐ) | Bond formation precedes bond breaking | ΔH‡ = 12-16 kcal/mol, ΔS‡ = -10 to -15 cal/mol·K | Significant dependence on incoming Lewis base |

| Interchange Dissociative (Iᵈ) | Bond breaking precedes bond formation | ΔH‡ = 16-20 kcal/mol, ΔS‡ = +5 to +10 cal/mol·K | Less dependence on incoming Lewis base |

The distinction between associative and interchange mechanisms in boron-centered reactivity has been elucidated through detailed kinetic studies and computational analyses [21]. Pressure-dependent kinetic measurements have proven particularly valuable, as associative mechanisms typically show negative volumes of activation due to the more compact transition state structure [22]. Spectroscopic techniques, including nuclear magnetic resonance and infrared spectroscopy, have enabled the detection of reaction intermediates that provide insights into the mechanistic pathways [23].

The electronic structure of the boron center in dibromoborane dimethyl sulfide complex plays a determinative role in the preference for associative versus dissociative pathways [24]. The presence of electron-withdrawing bromine substituents enhances the Lewis acidity of the boron center, facilitating nucleophilic attack by incoming Lewis bases and favoring associative mechanisms [25]. However, the steric bulk of these substituents can impede the approach of nucleophiles, potentially shifting the mechanism toward a more dissociative character [26].

Transition State Analysis for Sulfoxide Deoxygenation Processes

Dibromoborane dimethyl sulfide complex serves as an effective reagent for the deoxygenation of sulfoxides, a transformation of significant synthetic utility [27]. The mechanism of this process involves complex transition states that have been extensively studied through both experimental and computational approaches [28]. The deoxygenation reaction proceeds through the initial coordination of the sulfoxide oxygen to the Lewis acidic boron center of the dibromoborane complex [29].

The transition state for sulfoxide deoxygenation features a four-membered ring structure involving the boron atom, the oxygen atom of the sulfoxide, the sulfur atom, and one of the bromine atoms [30]. This cyclic arrangement facilitates the transfer of the oxygen atom from the sulfoxide to the boron center, resulting in the formation of a sulfide and a boron-oxygen species [31]. Quantum chemical calculations have revealed that this transition state exhibits significant polarization, with partial positive charge development on the sulfur atom and partial negative charge on the oxygen atom [32].

| Transition State Parameter | Value | Significance |

|---|---|---|

| B-O bond distance | 1.8-2.0 Å | Indicates partial bond formation |

| S-O bond distance | 1.7-1.9 Å | Shows bond weakening compared to sulfoxide (1.5 Å) |

| B-O-S angle | 95-105° | Reflects strained four-membered ring transition state |

| Activation energy | 18-22 kcal/mol | Moderate barrier consistent with room temperature reaction |

| Imaginary frequency | 350-450 cm⁻¹ | Corresponds to O-transfer vibration mode |

The rate of sulfoxide deoxygenation by dibromoborane dimethyl sulfide complex is influenced by the electronic properties of the sulfoxide substrate [33]. Electron-rich sulfoxides undergo more rapid deoxygenation due to the enhanced nucleophilicity of the oxygen atom, which strengthens its interaction with the Lewis acidic boron center [34]. Conversely, electron-deficient sulfoxides show diminished reactivity due to the reduced nucleophilicity of the oxygen atom [35].

Detailed computational studies have mapped the potential energy surface for the deoxygenation reaction, revealing a complex reaction coordinate with multiple stationary points [36]. The initial coordination of the sulfoxide to the boron center occurs through displacement of the dimethyl sulfide ligand, consistent with the dissociative pathways discussed earlier [37]. This coordination step is followed by rearrangement to the four-membered ring transition state, which then collapses to form the deoxygenated products [38].

Isotope labeling experiments using ¹⁸O-labeled sulfoxides have confirmed the direct transfer of the oxygen atom from the sulfoxide to the boron center without exchange with external oxygen sources [39]. Kinetic isotope effect measurements using deuterated sulfoxides have provided insights into the rate-determining step of the reaction, supporting the hypothesis that the formation of the four-membered ring transition state is the slowest step in the overall process [40].

Dibromoborane dimethyl sulfide complex demonstrates exceptional versatility across diverse substrate systems, exhibiting distinct reactivity patterns between aliphatic and aromatic sulfoxides. The reagent achieves rapid and complete deoxygenation of both dialkyl and diaryl sulfoxides under remarkably mild conditions, with reaction completion occurring within 10-15 minutes at temperatures ranging from 0°C to room temperature [1].

Aliphatic sulfoxide substrates consistently demonstrate superior reactivity profiles compared to their aromatic counterparts. Dibutyl sulfoxide achieves 96% yield with 90% isolated yield under optimal conditions (25°C, 10 minutes), while tetrahydrothiophene-1-oxide provides 96% yield with 91% isolated yield at slightly lower temperatures (0°C, 15 minutes) [1]. The enhanced reactivity of aliphatic systems stems from the absence of aromatic stabilization effects that could impede the deoxygenation mechanism.

Mixed aliphatic-aromatic substrates exhibit intermediate reactivity patterns. Dibenzyl sulfoxide affords 90% yield with 86% isolated yield, demonstrating that benzylic positioning maintains high reactivity despite aromatic character [1]. Similarly, methyl phenyl sulfoxide and ethyl phenyl sulfoxide achieve excellent yields of 96%, with isolated yields of 92% and 90% respectively [1].

Aromatic sulfoxide systems present unique reactivity considerations. Diphenyl sulfoxide requires slightly extended reaction times (15 minutes versus 10 minutes) and lower temperatures (0°C) to achieve optimal conversion, yielding 83% under these modified conditions [1]. This reduced reactivity compared to aliphatic systems reflects the electronic stabilization provided by aromatic substituents, which influences the sulfoxide oxygen's electrophilicity and subsequent borane coordination.

Heterocyclic sulfoxide substrates demonstrate excellent compatibility with the reagent system. Tetrahydrothiophene-1-oxide represents a particularly challenging substrate due to its cyclic constraint and potential steric hindrance, yet achieves 96% yield under optimized conditions [1]. The slightly lower isolated yield compared to other substrates likely results from the product's volatile nature rather than inherent reactivity limitations.

Electronic effects play a crucial role in determining substrate reactivity. Electron-withdrawing substituents on aromatic rings enhance sulfoxide electrophilicity, facilitating borane coordination and subsequent reduction. Conversely, electron-donating groups decrease electrophilicity, potentially requiring modified reaction conditions for optimal conversion. The reagent's broad substrate tolerance suggests that these electronic effects, while significant, do not preclude successful deoxygenation across diverse substitution patterns.

Steric considerations impose minimal limitations on substrate scope. The reagent successfully accommodates both primary and secondary sulfoxides, with tertiary systems remaining unexplored in the current literature. Dialkyl sulfoxides with varying chain lengths demonstrate consistent reactivity, suggesting that alkyl branching patterns do not significantly impact reaction efficiency.

| Substrate Type | Conditions | Yield (%) | Isolated Yield (%) | Temperature (°C) | Time (min) |

|---|---|---|---|---|---|

| Dibutyl sulfoxide | CH₂Cl₂, RT | 96 | 90 | 25 | 10 |

| Diphenyl sulfoxide | CH₂Cl₂ | 83 | - | 0 | 15 |

| Methyl phenyl sulfoxide | CH₂Cl₂, RT | 96 | 92 | 25 | 10 |

| Dibenzyl sulfoxide | CH₂Cl₂, RT | 90 | 86 | 25 | 10 |

| Ethyl phenyl sulfoxide | CH₂Cl₂ | 96 | 90 | 0 | 15 |

| Tetrahydrothiophene-1-oxide | CH₂Cl₂ | 96 | 91 | 0 | 15 |

Functional Group Tolerance Profiles Under Ambient Conditions

Dibromoborane dimethyl sulfide complex exhibits remarkable chemoselective behavior under ambient reaction conditions, enabling sulfoxide reduction in the presence of multiple potentially reducible functional groups [1]. This exceptional selectivity profile positions the reagent as a valuable tool for complex molecule synthesis where preservation of sensitive functionalities is paramount.

Alkene functionality demonstrates outstanding stability during sulfoxide reduction. 4-Methylcyclohex-3-en-1-one serves as a representative substrate, achieving 99% sulfide recovery with 90% functional group recovery under standard conditions (25°C, 10 minutes) [1]. The preservation of both the alkene double bond and the ketone carbonyl demonstrates the reagent's remarkable discrimination between sulfoxide and other electrophilic sites.

Carbonyl-containing compounds exhibit excellent compatibility across multiple functional group classes. Ketones maintain complete structural integrity, with ethyl acetoacetate achieving 97% sulfide recovery and 99% functional group recovery [1]. Esters similarly demonstrate exceptional stability, as evidenced by methyl acetate achieving 99% recovery for both sulfide formation and ester preservation [1]. Lactones present a more challenging substrate class due to their enhanced electrophilicity, yet γ-butyrolactone still achieves 98% sulfide recovery with 88% functional group recovery [1].

Nitrogen-containing functional groups display varied tolerance profiles depending on their electronic characteristics. Nitriles demonstrate good stability, with benzonitrile derivatives achieving 97% sulfide recovery and 86% functional group recovery [1]. Amides exhibit superior tolerance, with N,N-diisopropylbenzamide maintaining 96% sulfide recovery and 94% functional group recovery [1]. Azides represent a particularly reactive functional group class, yet benzyl azide achieves 91% sulfide recovery with 99% functional group recovery, demonstrating the reagent's preference for sulfoxide over azide reduction [1].

N-oxides present an interesting chemoselectivity challenge due to their structural similarity to sulfoxides. 4-Nitro-2,6-dimethylpyridine-1-oxide serves as a stringent test substrate, achieving 98% sulfide recovery with 99% N-oxide preservation [1]. This exceptional selectivity demonstrates the reagent's ability to distinguish between sulfoxide and N-oxide functionalities, likely due to differences in oxygen basicity and coordination geometry.

Sulfur-containing functional groups beyond sulfoxides demonstrate varied compatibility. Sulfones generally exhibit excellent stability during sulfoxide reduction, with phenyl sulfone derivatives achieving 98% sulfide recovery and 99% sulfone preservation [1]. This selectivity reflects the significantly different electronic characteristics between sulfoxide (S=O) and sulfone (SO₂) functionalities.

Halogenated substrates maintain complete structural integrity throughout the reduction process. The tolerance of chloro, bromo, and fluoro substituents enables application to pharmaceutical intermediates and agrochemical precursors where halogen preservation is essential for subsequent synthetic transformations.

Hydroxyl and alkoxy functionalities demonstrate excellent compatibility under the mild reaction conditions employed. The absence of strong Lewis acidic conditions prevents ether cleavage or alcohol elimination reactions that might complicate other reduction protocols.

| Functional Group | Test Compound | Sulfide Recovery (%) | Functional Group Recovery (%) | Conditions |

|---|---|---|---|---|

| Alkene | 4-Methylcyclohex-3-en-1-one | 99 | 90 | 25°C, 10 min |

| Ketone | Ethyl acetoacetate | 97 | 99 | 25°C, 10 min |

| Ester | Methyl acetate | 99 | 99 | 0°C, 15 min |

| Lactone | γ-Butyrolactone | 98 | 88 | 0°C, 15 min |

| Nitrile | Benzonitrile derivative | 97 | 86 | 25°C, 15 min |

| Amide | N,N-Diisopropylbenzamide | 96 | 94 | 25°C, 10 min |

| N-oxide | 4-Nitro-2,6-dimethylpyridine-1-oxide | 98 | 99 | 0°C, 15 min |

| Azide | Benzyl azide | 91 | 99 | 25°C, 15 min |

| Sulfone | Phenyl sulfone | 98 | 99 | 0°C, 15 min |

Comparative Efficacy Against Alternative Deoxygenation Reagents

Dibromoborane dimethyl sulfide complex demonstrates superior performance characteristics when compared systematically against established sulfoxide deoxygenation reagents across multiple evaluation criteria including reaction time, temperature requirements, yield efficiency, and operational simplicity [1].

Reaction kinetics represent a primary advantage of the dibromoborane system. While dichloroborane (BHCl₂) requires 24 hours to achieve 90% isolated yield of dibenzyl sulfide, dibromoborane dimethyl sulfide complex accomplishes equivalent conversion (90% isolated yield) in merely 10 minutes at room temperature [1]. This 144-fold reduction in reaction time dramatically enhances synthetic efficiency and throughput capabilities.

Temperature requirements further distinguish the dibromoborane system from alternative reagents. Boron tribromide (BBr₃), 9-borabicyclo[3.3.1]nonyl bromide (B-Br-9-BBN), and dimethylboron bromide ((CH₃)₂BBr) require temperatures ranging from -25°C to 0°C to achieve optimal yields (83-96%) [1]. In contrast, dibromoborane dimethyl sulfide complex operates effectively at room temperature, eliminating the need for specialized cooling equipment and enabling broader laboratory accessibility.

Operational complexity varies significantly among different reagent systems. BBr₃, B-Br-9-BBN, and (CH₃)₂BBr require the presence of propene as a bromine trap to prevent side reactions and achieve acceptable yields [1]. This additional requirement complicates reaction setup, increases material costs, and introduces potential safety considerations. Dibromoborane dimethyl sulfide complex eliminates this requirement entirely, enabling straightforward reaction procedures without specialized additives.

Yield efficiency comparisons reveal competitive performance across reagent classes. BF₃·OEt₂-NaI achieves 96% isolated yield but requires 5 hours reaction time and involves complex workup procedures [1]. B-Br-9-BBN and (CH₃)₂BBr provide 96% and 94% isolated yields respectively, but demand bromine trap conditions and low-temperature operation [1]. Dibromoborane dimethyl sulfide complex achieves 90-91% isolated yield under significantly milder conditions with superior operational simplicity.

Solvent compatibility represents another significant advantage. Many alternative reagents require specialized solvent systems or anhydrous conditions that complicate experimental procedures. Dibromoborane dimethyl sulfide complex operates effectively in dichloromethane, a readily available and easily handled solvent that simplifies both reaction execution and product isolation.

Functional group tolerance emerges as a critical differentiating factor. While comprehensive tolerance data for alternative reagents remains limited in the literature, dibromoborane dimethyl sulfide complex demonstrates exceptional compatibility with alkenes, ketones, esters, lactones, nitriles, amides, azides, sulfones, and N-oxides [1]. This broad tolerance profile enables application to complex substrates where other reagents might cause unwanted side reactions.

Cost considerations favor the dibromoborane system for routine applications. While specialized reagents like B-Br-9-BBN or custom borane complexes may require expensive preparation or procurement, dibromoborane dimethyl sulfide complex utilizes readily available commercial precursors, making it accessible for both academic and industrial applications.

Safety profiles generally favor milder reaction conditions and simpler procedures. The ability to operate at room temperature without specialized additives reduces handling risks and simplifies safety protocols compared to systems requiring low temperatures, volatile bromine traps, or complex workup procedures.

| Reagent | Conditions | Isolated Yield (%) | Temperature (°C) | Reaction Time | Special Requirements |

|---|---|---|---|---|---|

| BHCl₂ | 25°C, 4 h | 37 | 25 | 4 h | None |

| BHCl₂ | 25°C, 24 h | 90 | 25 | 24 h | Extended time |

| BF₃·OEt₂-NaI | 0°C to RT, 5 h | 96 | 0 to 25 | 5 h | Complex workup |

| BBr₃ | -25 to 0°C, 40 min | 83 | -25 to 0 | 40 min | Bromine trap required |

| B-Br-9-BBN | -25 to 0°C, 40 min | 96 | -25 to 0 | 40 min | Bromine trap required |

| (CH₃)₂BBr | -25 to 0°C, 40 min | 94 | -25 to 0 | 40 min | Bromine trap required |

| ThxCHCl·S(CH₃)₂ | 25°C, 4 h | 89 | 25 | 4 h | None |

| BHBr₂·S(CH₃)₂ | 0°C, 15 min | 91 | 0 | 15 min | None |

| BHBr₂·S(CH₃)₂ | 25°C, 10 min | 90 | 25 | 10 min | None |

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive